![molecular formula C12H9FN4OS B6530161 N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-60-6](/img/structure/B6530161.png)
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FBMPC, is a compound belonging to the pyrazole class of molecules. It is a small molecule that has been studied extensively in recent years due to its wide range of potential applications in the field of medicinal chemistry. FBMPC has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, FBMPC has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Scientific Research Applications
Anticancer Agent
Benzothiazole derivatives, including “N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide”, have shown promise as potential anticancer agents . They have been found to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) .
Anti-inflammatory Agent
These compounds have also demonstrated anti-inflammatory properties . They have been observed to decrease the activity of inflammatory factors IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) .
Inhibition of Cell Migration
Benzothiazole derivatives have been found to hinder cell migration, which is a key process in the spread of cancer . This could potentially make them useful in preventing metastasis in cancer patients .
Antioxidant
Thiazole derivatives, which include benzothiazole compounds, have been found to exhibit antioxidant properties . This could potentially make them useful in the treatment of diseases caused by oxidative stress .
Analgesic
Thiazole derivatives have also been found to exhibit analgesic (pain-relieving) properties . This could potentially make them useful in the treatment of conditions involving chronic pain .
Antimicrobial
Thiazole derivatives have been found to exhibit antimicrobial properties . This could potentially make them useful in the treatment of various bacterial infections .
Antifungal
Thiazole derivatives have been found to exhibit antifungal properties . This could potentially make them useful in the treatment of various fungal infections .
Antiviral
Thiazole derivatives have been found to exhibit antiviral properties . This could potentially make them useful in the treatment of various viral infections .
Mechanism of Action
Target of Action
The primary target of N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is the cyclooxygenase enzymes, specifically COX-1 . Cyclooxygenase enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with its targets, the COX-1 enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway. Under normal conditions, arachidonic acid is converted to prostaglandins by the action of COX enzymes. Prostaglandins are involved in various physiological processes, including inflammation. By inhibiting COX-1, the compound reduces the production of prostaglandins, thereby mitigating the inflammatory response .
Result of Action
The inhibition of COX-1 by N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4OS/c1-17-9(4-5-14-17)11(18)16-12-15-8-3-2-7(13)6-10(8)19-12/h2-6H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDXTLXUOMZFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
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